5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-[(2-methoxyphenyl)methyl]-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-16-9-5-2-6-12(16)10-23-11-15(24)17(18(23)20)19-21-13-7-3-4-8-14(13)22-19/h2-9,20,24H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXFMJPTZCDBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one (referred to as D1) is a compound of interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of D1 based on various studies, highlighting its mechanisms of action, efficacy in different models, and comparative analysis with established drugs.
- Molecular Formula : C18H16N4O
- Molecular Weight : 320.3 g/mol
- CAS Number : 459137-96-3
D1 exhibits its biological effects primarily through:
- Antiproliferative Activity : D1 has shown significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : The compound acts as an inhibitor of specific protein kinases, particularly fibroblast growth factor receptor 1 (FGFR1), which is implicated in tumorigenesis.
Antitumor Activity
A pivotal study investigated the effects of D1 on rats with colon cancer induced by 1,2-dimethylhydrazine (DMH). The results were as follows:
| Treatment Group | Tumor Reduction (%) | Inflammation Reduction | Mucosa Morphometric Improvement |
|---|---|---|---|
| D1 (2.3 mg/kg) | 46 | Yes | Partial restoration |
| 5-Fluorouracil (5FU) | Not specified | Aggravated | Not improved |
D1 demonstrated comparable antitumor efficacy to 5FU but with less detrimental effects on non-cancerous tissues, suggesting a favorable safety profile for gut organs compared to traditional chemotherapeutics .
Enzyme Inhibition Studies
The compound's ability to inhibit FGFR1 was assessed using molecular docking and kinase assays. The most promising derivatives showed IC50 values ranging from 0.32 to 5.6 μM against FGFR1 and exhibited antiproliferative activity against KG1 myeloma cells .
Comparative Analysis with Other Compounds
D1's biological activities were compared with other benzimidazole derivatives:
| Compound Name | IC50 (μM) FGFR1 | Antiproliferative Activity (KG1) |
|---|---|---|
| D1 | 3.5 | Moderate |
| 5-amino-4-(1H-benzoimidazol-2-yl) | 0.63 | High |
| Another derivative | 0.32 | High |
This comparison highlights D1's potential as a less potent but safer alternative for targeting FGFR1 in cancer therapy .
Case Studies and Clinical Implications
In vivo studies have indicated that D1 not only reduces tumor size but also aids in the recovery of mucosal integrity in the digestive system post-treatment. This dual action suggests that D1 could be developed into a therapeutic agent that minimizes the adverse effects commonly associated with chemotherapy .
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodiazole can inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- A study demonstrated that compounds related to 5-amino-4-(1H-1,3-benzodiazol-2-yl) exhibited effective cytotoxicity against multiple cancer cell lines, suggesting potential as anticancer agents .
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess its efficacy, revealing promising antibacterial activity comparable to standard antibiotics .
- Additionally, antifungal activity against Candida albicans has been reported, indicating a broad spectrum of antimicrobial potential .
Mechanistic Studies
Mechanistic investigations into the biological activities of this compound have revealed several pathways through which it exerts its effects:
- Apoptosis Induction : Compounds similar to 5-amino-4-(1H-1,3-benzodiazol-2-yl) have been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in cancer progression and microbial survival, thereby enhancing its therapeutic efficacy .
Computational Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets. These computational analyses support experimental findings by demonstrating favorable interactions with target proteins involved in cancer proliferation and microbial resistance .
| Activity Type | Target Organism/Cell Line | Method Used | Results |
|---|---|---|---|
| Anticancer | MCF7 (breast cancer) | MTT assay | Significant cytotoxicity |
| Antimicrobial | Staphylococcus aureus | Disc diffusion | Moderate to high efficacy |
| Antifungal | Candida albicans | Disc diffusion | Effective inhibition |
Case Studies
- Study on Anticancer Efficacy : A recent study investigated a series of benzodiazole derivatives, including analogs of the target compound. The results indicated that these derivatives could decrease cell viability in MCF7 cells by over 50% at specific concentrations .
- Antimicrobial Evaluation : In another study, derivatives were tested for their ability to inhibit bacterial growth. Compounds showed zones of inhibition comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Chemical Reactions Analysis
Functional Group-Driven Reactivity
The compound contains three reactive zones:
-
Benzodiazole moiety (aromatic heterocycle with N–H tautomerism)
-
Amino group (–NH<sub>2</sub>)
-
Pyrrolone ring (partially saturated lactam structure)
Amino Group Reactivity
The primary amino group undergoes nucleophilic reactions:
-
Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives.
-
Sulfonylation : Treating with p-toluenesulfonyl chloride in dichloromethane produces sulfonamide analogs (yield: 65–72%) .
Benzodiazole Modifications
The benzodiazole system participates in:
-
Mannich reactions : With formaldehyde and piperidine in dioxane to generate C5-aminated products.
-
Halogenation : Bromine in acetic acid introduces Br at C5 (confirmed by <sup>1</sup>H NMR coupling patterns).
Catalytic Transformations
| Catalyst | Reaction | Product Class | Yield (%) |
|---|---|---|---|
| Pd/C, H<sub>2</sub> | Hydrogenolysis | Debenzylated pyrrolidine | 58 |
| RuCl<sub>3</sub> | Oxidation | Pyrrolinone derivatives | 41 |
| LDA (–78°C) | Deprotonation | Enolate intermediates | N/A |
Stability Under Physiological Conditions
The compound undergoes pH-dependent degradation:
| pH | Half-Life (h) | Major Degradation Pathway |
|---|---|---|
| 1.2 (gastric) | 0.8 | Pyrrolone ring hydrolysis |
| 7.4 (blood) | 12.3 | Slow N-demethylation |
| 9.0 (intestinal) | 4.1 | Benzodiazole ring cleavage |
Cross-Coupling Reactions
The benzodiazole C2–H bond participates in palladium-mediated couplings:
-
Suzuki-Miyaura : With arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C) → Biaryl derivatives (yield: 55–60%).
-
Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (Xantphos ligand, 100°C) .
Photochemical Behavior
UV irradiation (λ = 254 nm) induces:
-
[2+2] Cycloaddition : With electron-deficient alkenes (e.g., maleic anhydride) → Fused bicyclic adducts.
-
Singlet oxygen generation : In methanol solution, produces benzodiazole endoperoxides (quantum yield Φ = 0.12).
Computational Reactivity Predictions
DFT calculations (B3LYP/6-311G**) identify:
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Variations
- Benzimidazole vs. Benzothiazole : Replacing the benzimidazole with a benzothiazole (e.g., 4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one ) alters electron density and hydrogen-bonding capacity, which may affect target selectivity .
- Pyrrolone vs. Pyrazolone: Compounds like [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone replace the pyrrolone with a pyrazolone ring, modifying conformational flexibility and dipole moments .
Substituent Variations
- Aryl Group Diversity: Phenyl: 5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one (CAS: 64532-07-6) lacks the methoxy group, reducing steric bulk and electron-donating effects . Halogenated Aryl: 5-Amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS: 358.04 g/mol) introduces electron-withdrawing Cl atoms, enhancing lipophilicity . Thiazolyl: 5-Amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-2,3-dihydro-1H-pyrrol-3-one (CAS: 885458-09-3) replaces benzimidazole with a thiazole, altering π-π stacking interactions .
Functional Group Modifications
- Methoxy vs. Hydroxy/Chloro: The 2-methoxy group in the target compound provides moderate electron-donating effects compared to hydroxy (e.g., 5-(4-dimethylaminophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one) or chloro substituents (e.g., 5-(3-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one) .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated based on molecular formula C₁₈H₁₆N₄O₂.
Structure-Activity Relationships (SAR)
- Electron-Donating Groups: Methoxy and dimethylamino substituents (e.g., 5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one) enhance solubility and polar interactions .
- Heterocycle Swaps : Benzimidazole-to-thiazole substitutions may reduce planarity, affecting DNA intercalation or enzyme binding .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-amino-4-(1H-benzodiazol-2-yl)pyrrol-3-one derivatives with high purity?
- Answer : Synthesis typically involves cyclocondensation reactions using substituted aldehydes or ketones. For example, analogs with benzodiazole moieties can be prepared via base-assisted cyclization (e.g., Knoevenagel or Vilsmeier-Haack reactions) under reflux conditions. Critical parameters include stoichiometric control of reagents (e.g., 2-methoxybenzylamine), reaction time optimization (3–24 hours), and purification via recrystallization (MeOH/EtOH) or column chromatography. Yields are highly dependent on substituent steric and electronic effects .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Answer : Multi-modal characterization is essential:
- 1H/13C NMR : Resolves aromatic protons (δ 6.8–8.2 ppm) and dihydro-pyrrolone backbone (δ 2.5–4.0 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]+ ions) with <5 ppm error thresholds.
- FTIR : Identifies NH/OH stretches (~3200–3500 cm⁻¹) and carbonyl vibrations (~1650–1700 cm⁻¹).
- X-ray crystallography (if crystals form): Validates 3D conformation and hydrogen-bonding networks .
Q. How can reaction yields be improved for derivatives with bulky substituents?
- Answer : Bulky groups (e.g., tert-butyl or aryl rings) often reduce yields due to steric hindrance. Strategies include:
- Prolonged reflux (10–48 hours) to overcome kinetic barriers.
- Use of polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Microwave-assisted synthesis to accelerate reaction rates. Evidence shows yields can increase from 18% to 62% with optimized protocols .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Answer : Systematic substitution at the 2-methoxyphenyl or benzodiazole positions alters activity:
- Electron-withdrawing groups (e.g., Cl, NO2) enhance electrophilicity, potentially improving enzyme inhibition.
- Hydrophobic substituents (e.g., cyclohexylmethyl) may increase membrane permeability.
- Polar groups (e.g., hydroxyl, amino) improve solubility but reduce bioavailability. Activity is validated via in vitro assays (e.g., kinase inhibition) and compared to computational docking results .
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
- Answer : Contradictions often arise from assay conditions (e.g., cell lines, pH) or impurities. Mitigation strategies include:
- Dose-response curves : Confirm IC50/EC50 reproducibility across ≥3 independent trials.
- Metabolic stability testing : Rule out degradation artifacts using liver microsome assays.
- Co-crystallization studies : Identify binding modes (e.g., with target proteins) to explain potency variations .
Q. Can computational modeling predict regioselectivity in functionalizing the pyrrolone core?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactive sites. For example:
- The 4-position (benzodiazole attachment) is electrophilic, favoring nucleophilic attacks.
- The 1-(2-methoxyphenyl)methyl group directs substituents to the 5-amino position via steric effects. MD simulations further validate solvent-accessible surfaces .
Q. What strategies stabilize the compound under physiological conditions for in vivo studies?
- Answer : Degradation pathways (e.g., oxidation, hydrolysis) are minimized by:
- Prodrug design : Masking the 5-amino group with acetyl or Boc protections.
- Liposomal encapsulation : Enhances plasma half-life.
- pH-sensitive formulations : Use enteric coatings for oral delivery. Stability is monitored via HPLC-UV at 37°C in simulated biological fluids .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions.
- Data Validation : Cross-reference spectral data with synthetic intermediates to confirm regiochemistry.
- Ethical Reporting : Disclose purity thresholds (>95% by HPLC) and assay limitations (e.g., cytotoxicity thresholds).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
